molecular formula C7H4F2I2O B14055428 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene

1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene

Cat. No.: B14055428
M. Wt: 395.91 g/mol
InChI Key: LZWLQYGXFJUPEM-UHFFFAOYSA-N
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Description

1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene: is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivativeThe fluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation and nucleophilic substitution reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield fluorinated benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound can be used to synthesize potential pharmaceutical agents. Its fluorinated and iodinated structure may impart unique biological activities, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in its biological activity .

Comparison with Similar Compounds

Uniqueness: 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both iodine and fluorine atoms, along with the fluoromethoxy group, makes it a versatile compound for various chemical reactions and research applications .

Properties

Molecular Formula

C7H4F2I2O

Molecular Weight

395.91 g/mol

IUPAC Name

1-fluoro-5-(fluoromethoxy)-2,3-diiodobenzene

InChI

InChI=1S/C7H4F2I2O/c8-3-12-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2

InChI Key

LZWLQYGXFJUPEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)I)I)OCF

Origin of Product

United States

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